molecular formula C6H8N2O2 B1209516 2-(1-methyl-1H-imidazol-4-yl)acetic acid CAS No. 2625-49-2

2-(1-methyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B1209516
CAS No.: 2625-49-2
M. Wt: 140.14 g/mol
InChI Key: ZHCKPJGJQOPTLB-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-4-yl)acetic acid is an organic compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as a metabolite and a GABA agonist. It is also a member of the imidazole family and a monocarboxylic acid.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins involved in various biochemical pathways .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

It’s worth noting that the incorporation of deuterium into drug molecules, as in the case of 2-(1-methyl-1h-imidazol-4-yl)acetic acid-d3, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s also important to note that the safety measures should be followed while handling this compound due to its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid is typically synthesized through the methylation of 1-methylimidazole, followed by an oxidation reaction . The reaction conditions often involve the use of an oxidizing agent to facilitate the conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it is converted into various oxidized forms.

    Reduction: It can also be reduced under specific conditions to yield different products.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: Various halogenating agents and nucleophiles can be used to introduce new substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)acetic acid has several important applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound serves as a biomarker for identifying lymphangioleiomyomatosis, a rare lung disease.

    Medicine: It has potential therapeutic applications due to its role as a GABA agonist, which may influence neurological functions.

    Industry: The compound is utilized as a catalyst in polymerization reactions and as a stabilizer for metal ions in various chemical processes.

Comparison with Similar Compounds

    1-Methylimidazole: A precursor in the synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetic acid.

    Imidazole-4-acetic Acid: Another derivative of imidazole with similar chemical properties.

    Histamine: A naturally occurring compound with structural similarities to this compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its role as a GABA agonist and its applications as a biomarker and catalyst further distinguish it from other similar compounds .

Properties

IUPAC Name

2-(1-methylimidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKPJGJQOPTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35454-39-8 (hydrochloride)
Record name Methylimidazoleacetic acid
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30180884
Record name Methylimidazoleacetic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylimidazoleacetic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility: Approx 10 mg/L in PBS /phosphate-buffered saline/ (pH 7.2); appeoxmately 10 mg/mL in DMSO; Approximately 2 mg/mL in ethanol, DMF /Methylimidazoleacetic acid, monohydrochloride/
Record name Methylimidazoleacetic acid
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid

CAS No.

2625-49-2
Record name 1-Methylimidazoleacetic acid
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Record name Methylimidazoleacetic acid
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Record name 2625-49-2
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Record name Methylimidazoleacetic acid
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Record name N-METHYLIMIDAZOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Methylimidazoleacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylimidazoleacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary metabolic pathway for histamine in the mammalian brain?

A1: In the mammalian brain, histamine is primarily metabolized via methylation by histamine methyltransferase (HMT). This leads to the formation of tele-methylhistamine (t-MH), which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA). [ [] [] []]

Q2: Can histamine be metabolized through an alternative pathway in the brain?

A2: Yes, while methylation is the dominant pathway, research suggests that histamine can also be directly oxidized to imidazoleacetic acid (IAA) in the brain. This alternative pathway appears to be enhanced when HMT activity is inhibited. [ [] [] ]

Q3: What is the significance of the alternative histamine metabolic pathway in the brain?

A3: The formation of IAA through the alternative pathway is significant because IAA acts as a potent GABAA agonist and GABAC antagonist. This suggests a potential interaction between the histaminergic and GABAergic systems in the brain. [ [] ]

Q4: Does the administration of S-adenosyl-L-methionine (SAM) influence histamine metabolism in the brain?

A4: Studies show that administering SAM to mice leads to a decrease in the rate of histamine catabolism to t-MH in the brain, despite elevated SAM levels. [ [] ]

Q5: Does the presence of a portocaval shunt affect histamine metabolism?

A5: Yes, rats with portocaval anastomosis (PCA), a model for hepatic encephalopathy, exhibit elevated brain histamine levels. This is accompanied by increased t-MeHA concentration in the brain and increased urinary excretion of t-MeImAA, indicating enhanced histamine catabolism. [ []]

Q6: How do the levels of histamine metabolites in cerebrospinal fluid (CSF) change with age?

A6: Studies show that levels of t-MH and t-MIAA are significantly higher in the CSF of older, healthy individuals compared to younger individuals. This finding contrasts with other neurotransmitters, where metabolite levels typically decrease with age. [ []]

Q7: Can urinary methylimidazoleacetic acid levels be used to diagnose mastocytosis?

A7: Yes, measuring urinary levels of histamine metabolites, including methylimidazoleacetic acid, is a more sensitive and specific diagnostic tool for mastocytosis than measuring histamine levels alone. [ [] ]

Q8: Is there a relationship between serum tryptase levels and histamine turnover in mastocytosis patients?

A8: Studies show a correlation between elevated serum tryptase levels, measured using B12 and G5 antibody-based assays, and increased histamine turnover (estimated via urinary methylimidazoleacetic acid excretion) in mastocytosis patients. [ [] ]

Q9: Are there other conditions where methylimidazoleacetic acid measurement might be clinically relevant?

A9: Research suggests that in patients with hepatic encephalopathy who have abnormal plasma l-histidine levels, measuring urinary t-MeImAA might offer insights into brain histaminergic activity. [ [] ]

Q10: Can methylimidazoleacetic acid levels in cerebrospinal fluid be used as a marker for brain function?

A10: Studies in rhesus monkeys have shown a significant concentration gradient of t-MH and t-MIAA between cisternal and lumbar CSF. The steepness of this gradient suggests that lumbar CSF t-MH and t-MIAA levels could be useful markers of brain histaminergic metabolism. [ [] ]

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